Journal Name:International Journal of Polymer Analysis and Characterization
Journal ISSN:1023-666X
IF:1.837
Journal Website:http://www.tandfonline.com/toc/gpac20/current
Year of Origin:2005
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:70
Publishing Cycle:Quarterly
OA or Not:Not
A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions
International Journal of Polymer Analysis and Characterization ( IF 1.837 ) Pub Date: 2023-04-08 , DOI: 10.1080/10408347.2023.2197073
AbstractThiazole and its derivatives play an important role in biological and non-biological fields due to several structural and electronic behaviors associated with it. Thiazole derivatives act as chemosensors because they formed metal complexes upon interacting with various heavy metal ions like Cd2+, Co2+, Cr3+, Fe3+, Ag+, Al3+, Cu2+, Pd2+, Hg2+, Ni2+, Ga3+, In3+, Sn4+, Pb2+, Zn2+ as well as other cations. These metal ions are of prime importance from the environmental point of view with high. This review article focuses on the thiazole-based colorimetric as well as fluorometric sensor for the recognition of different heavy metal cations in various specimens like agricultural, biological, and environmental. It also summarizes the binding stoichiometry, detection limit, pH, structure, and practical application of the reported thiazole-based chemosensors. Further, the sensing performances, have been discussed and compared with some reported organic sensors.
Detail
A Comprehensive Overview of Sensors Applications for the Diagnosis of SARS-CoV-2 and of Drugs Used in its Treatment
International Journal of Polymer Analysis and Characterization ( IF 1.837 ) Pub Date: 2023-03-06 , DOI: 10.1080/10408347.2023.2186693
AbstractDuring the COVID-19 process, determination-based analytical chemistry studies have had a major place at every stage. Many analytical techniques have been used in both diagnostic studies and drug analysis. Among these, electrochemical sensors are frequently preferred due to their high sensitivity, selectivity, short analysis time, reliability, ease of sample preparation, and low use of organic solvents. For the determination of drugs used in the SARS-CoV-2, such as favipiravir, molnupiravir, ribavirin, etc., electrochemical (nano)sensors are widely used in both pharmaceutical and biological samples. Diagnosis is the most critical step in the management of the disease, and electrochemical sensor tools are widely preferred for this purpose. Diagnostic electrochemical sensor tools can be biosensor-, nano biosensor-, or MIP-based sensors and utilize a wide variety of analytes such as viral proteins, viral RNA, antibodies, etc. This review overviews the sensor applications in SARS-CoV-2 in terms of diagnosis and determination of drugs by evaluating the most recent studies in the literature. In this way, it is aimed to compile the developments so far by shedding light on the most recent studies and giving ideas to researchers for future studies.
Detail
Neutron Activation Analysis: An Excellent Nondestructive Analytical Technique for Trace Metal Analysis
International Journal of Polymer Analysis and Characterization ( IF 1.837 ) Pub Date: 2023-02-27 , DOI: 10.1080/10408347.2023.2178841
AbstractFor proper functioning of the human body, several metals are required in different concentrations but if their concentration slightly elevates, because of any metal-contaminated environment or of other food sources, which leads to high toxicity and different chronic health issues. Different analytical techniques like atomic absorption spectroscopy, X-ray fluorescence, inductively coupled plasma- mass spectroscopy (ICP-MS) and flame atomic absorption spectroscopy are used for metals analysis present in different samples in different fields but nowadays neutron activation analysis (NAA) is preferred over other analytical techniques because it is an efficient, multi-elemental, nondestructive analytical technique having an ultralow minimum detection limit, therefore it can detect heavy metals (HMs) even if at a very trace level parts per billion (ppb) with a quite simple sample preparation technique. This technique is known as "referee technique" because of its accuracy and trustworthiness. There is a widespread use of this technique in biomedical science like in Alzheimer’s disease, cancer, arthritis, metabolism study, brain tumor and in many more conditions where metals are actively present. For its typical sample sizes and due to a multitude of additional benefits, it also helps in mapping of pathophysiology of the disease. Besides all, mainly in biomedical science the biological samples can easily be analyzed irrespective of any form. In recent years NAA is preferred over other analytical techniques in several research fields, so this article focuses on the analytical technique, its general principle and recent applications.
Detail
Current Trends in Nanomaterials-Based Electrochemiluminescence Aptasensors for the Determination of Antibiotic Residues in Foodstuffs: A Comprehensive Review
International Journal of Polymer Analysis and Characterization ( IF 1.837 ) Pub Date: 2023-07-22 , DOI: 10.1080/10408347.2023.2238059
AbstractVeterinary pharmaceuticals have been recently recognized as newly emerging environmental contaminants. Indeed, because of their uncontrolled or overused disposal, we are now facing undesirable amounts of these constituents in foodstuff and its related human health concerns. In this context, developing a well-organized environmental and foodstuff screening toward antibiotic levels is of paramount importance to ensure the safety of food products as well as human health. In this case, with the development and progress of electric/photo detecting, nanomaterials, and nucleic acid aptamer technology, their incorporation-driven evolving electrochemiluminescence aptasensing strategy has presented the hopeful potentials in identifying the residual amounts of different antibiotics toward sensitivity, economy, and practicality. In this context, we reviewed the up-to-date development of ECL aptasensors with aptamers as recognition elements and nanomaterials as the active elements for quantitative sensing the residual antibiotics in foodstuff and agriculture-related matrices, dissected the unavoidable challenges, and debated the upcoming prospects.
Detail
Real-Time Biosensing Bacteria and Virus with Quartz Crystal Microbalance: Recent Advances, Opportunities, and Challenges
International Journal of Polymer Analysis and Characterization ( IF 1.837 ) Pub Date: 2023-05-16 , DOI: 10.1080/10408347.2023.2211164
AbstractContinuous monitoring of pathogens finds applications in environmental, medical, and food industry settings. Quartz crystal microbalance (QCM) is one of the promising methods for real-time detection of bacteria and viruses. QCM is a technology that utilizes piezoelectric principles to measure mass and is commonly used in detecting the mass of chemicals adhering to a surface. Due to its high sensitivity and rapid detection times, QCM biosensors have attracted considerable attention as a potential method for detecting infections early and tracking the course of diseases, making it a promising tool for global public health professionals in the fight against infectious diseases. This review first provides an overview of the QCM biosensing method, including its principle of operation, various recognition elements used in biosensor creation, and its limitations and then summarizes notable examples of QCM biosensors for pathogens, focusing on microfluidic magnetic separation techniques as a promising tool in the pretreatment of samples. The review explores the use of QCM sensors in detecting pathogens in various samples, such as food, wastewater, and biological samples. The review also discusses the use of magnetic nanoparticles for sample preparation in QCM biosensors and their integration into microfluidic devices for automated detection of pathogens and highlights the importance of accurate and sensitive detection methods for early diagnosis of infections and the need for point-of-care approaches to simplify and reduce the cost of operation.
Detail
Diuretics in Different Samples: Update on the Pretreatment and Analysis Techniques
International Journal of Polymer Analysis and Characterization ( IF 1.837 ) Pub Date: 2023-05-02 , DOI: 10.1080/10408347.2023.2202260
AbstractDiuretics are drugs that promote the excretion of water and electrolytes in the body and produce diuretic effects. Clinically, they are often used in the treatment of edema caused by various reasons and hypertension. In sports, diuretics are banned by the World Anti-Doping Agency (WADA). Therefore, in order to monitor blood drug concentration, identify drug quality and maintain the fairness of sports competition, accurate, rapid, highly selective and sensitive detection methods are essential. This review provides a comprehensive summary of the pretreatment and detection of diuretics in various samples since 2015. Commonly used techniques to extract diuretics include liquid-liquid extraction, liquid-phase microextraction, solid-phase extraction, solid-phase microextraction, among others. Determination methods include methods based on liquid chromatography, fluorescent spectroscopy, electrochemical sensor method, capillary electrophoresis and so on. The advantages and disadvantages of various pretreatment and analytical techniques are elaborated. In addition, future development prospects of these techniques are discussed.
Detail
An Overview of Biosensors for the Detection of Patulin Focusing on Aptamer-Based Strategies
International Journal of Polymer Analysis and Characterization ( IF 1.837 ) Pub Date: 2023-01-31 , DOI: 10.1080/10408347.2023.2172677
AbstractPatulin is a low molecular weight mycotoxin and poses a global problem, especially threatening food safety. It is also resistant to processing temperatures and is commonly found in fruits and vegetables. Studies have shown that it has toxic effects on animals and humans and the severity of patulin toxicity depends on the amount ingested. Therefore, the consumption of contaminated products, especially in infants and children, is important. The maximum daily intake of PAT that can be tolerated is found to be 0.4 µg/kg body weight to prevent chronic effects and the maximum residue limits in food samples were given as 50 ng/g (∼320 nM). Conventional methods for the detection of PAT have many disadvantages such as the use of expensive equipment, the need for trained personnel, and complicated sample preparation steps. To this extent, various numbers of research have been conducted on selective and sensitive detection of patulin using biosensor platforms in various media. This review presents an overview of the current literature dealing with the studies to develop patulin-specific aptamer-based biosensors and adapts various immobilization methods to increase the sensor response using different nanomaterials. Furthermore, a comparison of biosensors with conventional methods is presented using analytical performance parameters and their practicality for the detection of patulin.
Detail
SERS Assays Based on Electrospun Nanofibers: Preparation and Analytical Applications
International Journal of Polymer Analysis and Characterization ( IF 1.837 ) Pub Date: 2023-01-24 , DOI: 10.1080/10408347.2023.2165876
AbstractSurface-enhanced Raman spectroscopy (SERS) is a powerful tool and an up-to-date method of analytical chemistry due to its high sensitivity and fingerprint recognition capabilities. Nowadays SERS due to its label-free detection capabilities is being actively developed in medical fields, for example in the analysis of biologically important substances in different matrixes, for potential on-site detection of toxic substances, food safety, and so on. To get the SERS signal, it is necessary the presence of plasmonic nanostructures in the SERS substrates. Electrospun nanofibers have been an attractive alternative to SERS-platforms due to the diversity of advantages, including ease of preparation, structure flexibility, and others. In this review, we summarized the methods of plasmonic nanostructures incorporating substrate based on electrospun nanofibers. Also, the analytical application of SERS-active electrospun nanofibers with embedded nanostructures focused on biologically significant molecules is observed in detail. Finally, the future outlook in the application of these substrates in bioanalysis as the most promising area in analytical chemistry is presented.
Detail
A Comprehensive Study: Traditional and Cutting-Edge Analytical Techniques for the Biomarker Based Detection of the Micronutrients & POC Sensing Directions for Next-Generation Diagnostic
International Journal of Polymer Analysis and Characterization ( IF 1.837 ) Pub Date: 2023-01-31 , DOI: 10.1080/10408347.2023.2169823
AbstractMicronutrient deficiency is wide spread and highly affects morbidity, mortality, and well-being of human beings. Micronutrient deficiency gradually manifests into diseases, which effects pathophysiology directly or indirectly. There is an imprecision in the diagnosis of micronutrient deficiency because of two causes; the selection of the standard biomarker and the diagnostic technique used. In appropriate diagnosis could increase the severity of the disorder. Instead of a single a combination of biomarkers can give more stringent results for micronutrient testing. Several traditional analytical techniques are used for diagnosis but HPLC, ELISA & LCMS/MS are most sensitive and reliable methods used by CLSIA-certified labs. However, these techniques require well-equipped, centralized laboratory facilities. The diagnostic era moves toward the Point of Care Testing (POCT), a boon in emerging diagnostics, breaking all paradigms of traditional analytical techniques. POCT led us toward the development of biosensors, which encompasses many techniques like paper-based sensors, microfluidic chip, wearable devices, and smartphone-assisted diagnostics, which become more popular diagnostic tools. This outlook summarizes the micronutrients like vitamins A, B5, B6, B7, B9, B12 C, D, and E and Minerals like iron, calcium, zinc, magnesium, and sodium; along with its biomarkers, analytical techniques, and point of care innovation in micronutrients.
Detail
Terahertz Spectroscopy and Imaging Techniques for Herbal Medicinal Plants Detection: A Comprehensive Review
International Journal of Polymer Analysis and Characterization ( IF 1.837 ) Pub Date: 2023-03-01 , DOI: 10.1080/10408347.2023.2183077
AbstractHerbal medicine (HM), derived from various therapeutic plants, has garnered considerable attention for its remarkable effectiveness in treating diseases. However, numerous issues including improved varieties selection, hazardous residue detection, and concoction management affect herb quality throughout the manufacturing process. Therefore, a practical, rapid, nondestructive detection technology is necessary. Terahertz (THz) spectroscopy, with low energy, penetration, and fingerprint features, becomes preferable method for herb quality appraisal. There are three parts in our review. THz techniques, data processing, and modeling methods were introduced in Part I. Three primary applications (authenticity, composition and active ingredients, and origin detection) of THz in medicinal plants quality detection in industrial processing and marketing were detailed in Part II. A thorough investigation and outlook on the well-known applications and advancements of this field were presented in Part III. This review aims to bring new enlightenment to the in-depth THz application research in herbal medicinal plants.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 POLYMER SCIENCE 高分子科学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.00 26 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://www.tandfonline.com/action/authorSubmission?journalCode=gpac20&page=instructions